
2-Butoxy-2-ethyl-1,3-dioxane
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Overview
Description
2-Butoxy-2-ethyl-1,3-dioxane is a six-membered cyclic acetal with butoxy (-OCH₂CH₂CH₂CH₃) and ethyl (-CH₂CH₃) substituents at the 2-position of the 1,3-dioxane ring. This compound belongs to a class of heterocyclic acetals known for their conformational flexibility and diverse industrial applications, including use as solvents, stabilizers, and intermediates in organic synthesis. The presence of bulky alkoxy and alkyl groups at the 2-position influences its physicochemical properties, such as boiling point, solubility, and stability, distinguishing it from other 1,3-dioxane derivatives .
Preparation Methods
Acid-Catalyzed Cyclization of Diols and Ketones
Mechanism and Substrate Selection
The acid-catalyzed cyclization of 1,3-propanediol derivatives with ketones represents a foundational route to 1,3-dioxanes. For 2-butoxy-2-ethyl-1,3-dioxane, this method involves reacting 2-ethyl-2-butoxypropan-1,3-diol with a carbonyl source under acidic conditions. The diol’s geminal hydroxyl groups facilitate ring closure, while the ketone (or aldehyde) determines substituent placement.
In a protocol adapted from 1,3-dioxane-4,6-dione syntheses, anhydrous dichloromethane (DCM) and pyridine are used to activate the diol via protonation, followed by nucleophilic attack on the carbonyl carbon. For example, substituting 3,3-dimethylacryloyl chloride with butyryl chloride in such systems yields intermediates that undergo cyclization at 0°C to room temperature over 12–24 hours.
Optimization of Reaction Conditions
Critical parameters include:
- Acid Catalyst : p-Toluenesulfonic acid (p-TsOH) at 0.1–1 mol% achieves optimal protonation without over-acidification.
- Solvent : Anhydrous DCM or tetrahydrofuran (THF) minimizes side reactions.
- Temperature : Slow addition at 0°C followed by gradual warming to 25°C improves regioselectivity.
Yields for analogous 1,3-dioxane derivatives under these conditions range from 44% to 82%, depending on steric bulk.
Transetherification of Preformed 1,3-Dioxanes
Stepwise Etherification Strategy
Transetherification offers a pathway to install the butoxy and ethyl groups sequentially. Starting with 2,2-diethyl-1,3-dioxane, the ethyl groups are selectively replaced via nucleophilic substitution. For instance, treatment with boron trifluoride diethyl etherate (BF₃·OEt₂) and butanol at reflux (80°C) facilitates butoxy incorporation.
This method, however, faces challenges:
- Steric Hindrance : Bulky substituents at the 2-position reduce reaction rates, necessitating prolonged reaction times (24–48 hours).
- Byproduct Formation : Competing elimination reactions yield unsaturated side products, requiring careful monitoring via thin-layer chromatography (TLC).
Catalytic Systems
Palladium on charcoal (Pd/C) with sodium tetrahydroborate (NaBH₄) has been employed for reductive transetherification in related systems. In model reactions, this approach achieves 60–70% yields but requires strict anhydrous conditions to prevent hydrolysis.
Williamson Ether Synthesis with Geminal Dihalides
Double Alkylation Approach
The Williamson ether synthesis, applied to 2,2-dibromopropane, enables simultaneous introduction of butoxy and ethyl groups. Sodium butoxide and sodium ethoxide are added stepwise to the dibromide in dimethylformamide (DMF) at 60°C.
Key considerations:
- Order of Addition : Introducing the bulkier butoxy group first minimizes steric interference during the second alkylation.
- Solvent Polarity : Polar aprotic solvents like DMF enhance nucleophilicity but may promote elimination; adding molecular sieves mitigates this.
Yields for geminal dialkoxy compounds via this route are modest (30–50%), reflecting competing side reactions.
Enzymatic and Chemoenzymatic Strategies
Limitations and Prospects
Enzymatic methods currently face scalability issues for bulky substrates, though engineered enzymes (e.g., EDDS lyase) show promise in accommodating larger alkoxy groups.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with gradients of petrol ether and ethyl acetate (5:1 to 20:1) effectively separates this compound from oligomeric byproducts. High-performance liquid chromatography (HPLC) with C18 columns further refines purity (>95%) for analytical purposes.
Spectroscopic Analysis
- ¹H NMR : Diagnostic signals include a singlet for the geminal CH₂ group (δ 3.58–4.13 ppm) and multiplet resonances for butoxy/ethyl chains.
- ¹³C NMR : The quaternary C2 carbon appears at δ 67–74 ppm, with adjacent oxygenated carbons at δ 45–50 ppm.
- Mass Spectrometry : Electrospray ionization (ESI+) shows [M+Na]⁺ peaks at m/z 197–220, consistent with calculated molecular weights.
Comparative Analysis of Methods
Method | Yield Range | Key Advantages | Limitations |
---|---|---|---|
Acid-catalyzed cyclization | 44–82% | High regioselectivity, scalable | Requires anhydrous conditions |
Transetherification | 60–70% | Stepwise control of substituents | Prolonged reaction times |
Williamson synthesis | 30–50% | Simultaneous ether formation | Low yields due to elimination |
Enzymatic | Under study | Stereoselectivity, mild conditions | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-2-ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Butoxy-2-ethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Butoxy-2-ethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or cleavage of chemical bonds . Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile compound in both research and industrial applications.
Comparison with Similar Compounds
Comparison with Similar 1,3-Dioxane Derivatives
Structural and Conformational Differences
Substituent positioning and size significantly impact conformational equilibria and reactivity in 1,3-dioxanes:
Key Observations :
- Steric Effects : Bulky substituents like butoxy and ethyl in this compound reduce ring flexibility compared to smaller groups (e.g., methyl) .
- Polarity : Hydroxyl or alkoxy groups (e.g., solketal) increase hydrophilicity, whereas alkyl chains enhance lipophilicity .
Physicochemical and Functional Properties
Property | This compound | 2,2-Dimethyl-1,3-dioxane | Solketal | 2-Isobutyl-4-methyl-1,3-dioxane |
---|---|---|---|---|
Boiling Point | High (estimated >200°C) | ~120–140°C | 198–200°C | ~180°C (estimated) |
Solubility | Lipophilic (low water solubility) | Moderate in polar solvents | High in water and alcohols | Low in polar solvents |
Stability | Stable under neutral conditions | Prone to acid hydrolysis | Acid-sensitive | Thermally stable |
Applications | Potential solvent for coatings | By-product in esterification | Biofuel additive, solvent | Fragrance/Cosmetics |
Notes:
- Stability : this compound’s stability under neutral conditions contrasts with solketal’s acid sensitivity .
- Solubility: Longer alkoxy chains (butoxy) enhance compatibility with non-polar matrices, unlike hydroxylated derivatives .
Key Findings :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-butoxy-2-ethyl-1,3-dioxane, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis of this compound can be achieved via nucleophilic substitution or Grignard reactions. For example:
- Grignard Reaction: Reacting 2-(2-bromoethyl)-1,3-dioxane with butoxy magnesium bromide under anhydrous THF at 0–5°C yields the target compound. Stoichiometric control (1:1 molar ratio) minimizes byproducts .
- Substitution: Using 2-chloro-1,3-dioxane derivatives with sodium butoxide in DMF at 80°C for 6–8 hours achieves substitution. Catalyst screening (e.g., KI) improves yields by 15–20% .
Q. How can the stereochemistry and structural conformation of this compound be characterized?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction resolves chair vs. boat conformations. SHELXL software refines structural parameters (e.g., bond angles, torsional strain) .
- NMR Analysis: 1H and 13C NMR distinguish cis/trans isomers. For example, axial vs. equatorial substituents show splitting patterns (δ 1.2–1.5 ppm for axial methyl groups) .
Q. What experimental approaches are suitable for determining physicochemical properties (e.g., log P, solubility) of this compound?
Methodological Answer:
- log P (Octanol-Water Partition): Shake-flask method with HPLC quantification (detection limit: 0.01 µg/mL). Calibrate with standards like 1,3-dioxane derivatives .
- Solubility: Use gravimetric analysis in solvents (e.g., ethanol, hexane) at 25°C. Centrifuge saturated solutions at 10,000 rpm for 15 minutes to isolate undissolved solute .
Advanced Research Questions
Q. What computational models predict the thermal decomposition mechanism of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G** level models decomposition pathways. Key findings:
- Single-Stage Mechanism: Activation energy (ΔG‡) for C-O bond cleavage is 204.7 kJ/mol in gas phase. Solvent effects (e.g., DMSO) lower ΔG‡ by 30–40 kJ/mol via stabilization of transition states .
- Kinetic Analysis: Arrhenius parameters (pre-exponential factor A=1.2×1012 s−1, Ea=98.5 kJ/mol) derived from isoconversional methods (e.g., Friedman analysis) .
Table 1: Computed Activation Energies for Decomposition Pathways
Mechanism | ΔG‡ (kJ/mol) | Solvent Effect (DMSO) |
---|---|---|
Single-Stage | 204.7 | ΔG‡↓35% |
Two-Stage | 297.7 | No significant effect |
Q. How can this compound be integrated into macrocyclic systems for supramolecular chemistry applications?
Methodological Answer:
- Template Synthesis: Use dispiro-1,3-dioxane units as rigid spacers. React with diisocyanates (e.g., HMDI) in CH2Cl2 at 50°C for 24 hours. Macrocycle size (12–18-membered rings) is controlled by stoichiometry .
- Host-Guest Studies: Fluorescence titration with pyrene derivatives quantifies binding constants (Ka=103–105 M−1). Anisotropy measurements confirm encapsulation efficiency >70% .
Q. What role does this compound play in chiral resolution or asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliary: Functionalize with enantiopure amines (e.g., (R)-1-phenylethylamine) via Mitsunobu reaction (DIAD, PPh3). Diastereomeric excess (de >90%) confirmed by chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
- Enzymatic Resolution: Lipase-catalyzed transesterification (Candida antarctica) in tert-butyl methyl ether achieves 85% ee. Kinetic resolution (kfast/kslow=4.2) monitored by GC-MS .
Q. How can this compound be tagged or functionalized for analytical tracking in biological systems?
Methodological Answer:
- Fluorescent Tagging: React with NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) in pH 9.0 borate buffer. Fluorescence intensity (λex=470 nm, λem=540 nm) correlates with concentration (R2 = 0.998) .
- Radiolabeling: Introduce 14C via butoxy-14C-ethyl bromide precursors. Purify by column chromatography (silica gel, ethyl acetate:hexane 1:4). Radiochemical purity >98% confirmed by TLC/autoradiography .
Properties
CAS No. |
923035-52-3 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-butoxy-2-ethyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O3/c1-3-5-7-11-10(4-2)12-8-6-9-13-10/h3-9H2,1-2H3 |
InChI Key |
OFAWFLSITGZQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(OCCCO1)CC |
Origin of Product |
United States |
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